molecular formula C53H63NO15 B13842884 Cabazitaxel N-1

Cabazitaxel N-1

Cat. No.: B13842884
M. Wt: 954.1 g/mol
InChI Key: JWINQNOFPOPSDF-BUPOHIIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cabazitaxel N-1 is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree . The synthesis involves multiple steps, including esterification, selective protection and deprotection of hydroxyl groups, and coupling reactions. One common method involves dissolving cabazitaxel and Pluronic F127 in a mixed solvent system comprising water and 1,4-dioxane, followed by lyophilization to produce a stable drug product .

Industrial Production Methods

In industrial settings, this compound is formulated for clinical use in a neat liquid surfactant, typically at a 27:1 mass ratio of Tween-80 to cabazitaxel . This formulation allows for sterile filtration and subsequent lyophilization, ensuring the stability and efficacy of the drug.

Chemical Reactions Analysis

Types of Reactions

Cabazitaxel N-1 undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Involves the replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of cabazitaxel, which may have different pharmacological properties and applications.

Properties

Molecular Formula

C53H63NO15

Molecular Weight

954.1 g/mol

IUPAC Name

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

InChI

InChI=1S/C53H63NO15/c1-29-35(65-47(58)41-39(31-18-14-12-15-19-31)54(48(59)69-49(3,4)5)45(66-41)32-22-24-34(61-9)25-23-32)27-53(60)44(67-46(57)33-20-16-13-17-21-33)42-51(8,43(56)40(63-11)38(29)50(53,6)7)36(62-10)26-37-52(42,28-64-37)68-30(2)55/h12-25,35-37,39-42,44-45,60H,26-28H2,1-11H3/t35-,36-,37+,39-,40+,41+,42-,44-,45?,51+,52-,53+/m0/s1

InChI Key

JWINQNOFPOPSDF-BUPOHIIBSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)C6=CC=C(C=C6)OC)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)OC)C)OC

Origin of Product

United States

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